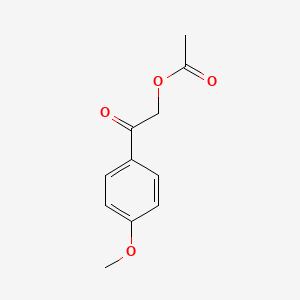

2-(4-Methoxyphenyl)-2-oxoethyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNYQWIMWIBATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290211 | |

| Record name | 2-(4-methoxyphenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58518-78-8 | |

| Record name | 58518-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)-2-oxoethyl acetate CAS number 58518-78-8

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-2-oxoethyl acetate (CAS 58518-78-8)

Introduction

This compound, registered under CAS number 58518-78-8, is a member of the phenacyl ester family of organic compounds. While not as widely documented as some commodity chemicals, its structure embodies key functionalities that are of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It is an ester derivative of 2-hydroxy-4'-methoxyacetophenone, a close relative of the naturally occurring compound Paeonol, which is known for a range of biological activities[1][2].

The core value of this molecule lies in its identity as a substituted phenacyl ester. This class of compounds is renowned for its utility as photolabile (or photoremovable) protecting groups for carboxylic acids. The presence of the electron-donating methoxy group on the phenyl ring is known to modulate the spectroscopic properties and photoreactivity of the phenacyl moiety, making compounds like this valuable tools in complex, multi-step syntheses where mild and orthogonal deprotection strategies are required[3].

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of the compound's properties, a detailed exploration of its synthesis with mechanistic insights, robust analytical protocols for its characterization, and a discussion of its potential applications and safety considerations.

Physicochemical Properties and Molecular Identification

The identity and purity of a chemical compound are foundational to its use in any research or development setting. This compound is a crystalline solid at room temperature, characterized by the key properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 58518-78-8 | [4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [4][6] |

| Molecular Weight | 208.21 g/mol | [4][5][6] |

| IUPAC Name | [2-(4-methoxyphenyl)-2-oxoethyl] acetate | [6] |

| Synonyms | Ethanone, 2-(acetyloxy)-1-(4-methoxyphenyl)- | [4][6][7] |

| Melting Point | 63-65 °C | [4][5][8] |

| Appearance | Off-white to light brown crystalline solid (inferred from precursors) | [9] |

The molecule's structure features an acetate group ester-linked to an α-hydroxyketone, which is itself substituted with a p-methoxyphenyl (anisole) group. This combination of an ester, a ketone, and an ether-substituted aromatic ring dictates its chemical reactivity and physical properties.

Caption: Workflow for the synthesis of the key bromo-precursor.

Experimental Protocol: Synthesis of 2-Bromo-4'-methoxyacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend copper(II) bromide (CuBr₂, 2.2 molar equivalents) in a 1:1 mixture of ethyl acetate and chloroform.

-

Addition of Starting Material: Dissolve 4'-methoxyacetophenone (1.0 molar equivalent) in the same solvent mixture and add it to the CuBr₂ suspension.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by a distinct color change from the green of the Cu(II) suspension to the white/pink of copper(I) bromide (CuBr). Maintain reflux for approximately 2-4 hours until the starting material is consumed, as verified by Thin Layer Chromatography (TLC). [10]4. Work-up: After cooling to room temperature, filter the reaction mixture to remove the solid CuBr by-product.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove residual HBr. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Recrystallization from ethanol or a similar solvent will afford pure 2-bromo-4'-methoxyacetophenone as a white to yellow powder. [10] Causality: The use of CuBr₂ provides a solid-phase source of bromine, which minimizes the concentration of free HBr and Br₂ in solution, thereby suppressing undesired aromatic ring bromination. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate.

Step 2: Esterification to Yield this compound

The final product is formed via a classic Williamson ether synthesis-type reaction, specifically an Sₙ2 nucleophilic substitution. The carboxylate anion of acetic acid acts as the nucleophile, displacing the bromide from the α-carbon of the bromo-ketone intermediate.

Caption: Sₙ2 mechanism for the final esterification step.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4'-methoxyacetophenone (1.0 molar equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile: Add anhydrous potassium acetate (CH₃COOK, ~1.2 molar equivalents). The slight excess ensures the complete consumption of the limiting bromo-precursor.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot. Reaction times are typically in the range of 2-12 hours. [11]Some protocols may use mild heating (e.g., 50-60 °C) to accelerate the reaction.

-

Work-up: Once the reaction is complete, pour the mixture into cold water. The product, being organic, will often precipitate out or can be extracted.

-

Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Trustworthiness: This protocol is self-validating. The consumption of the starting material and the appearance of a new, less polar product spot on TLC provides a reliable, real-time indicator of reaction success before proceeding to the work-up and purification stages.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous chemical signature.

| Technique | Expected Results |

| ¹H NMR | - Aromatic protons (p-substituted): Two doublets, ~7.0-8.0 ppm. - Methylene protons (-CH₂-): Singlet, ~5.3-5.5 ppm. - Methoxy protons (-OCH₃): Singlet, ~3.9 ppm. - Acetate methyl protons (-COCH₃): Singlet, ~2.2 ppm. |

| ¹³C NMR | - Carbonyl carbons (ketone & ester): ~190-195 ppm and ~170 ppm. - Aromatic carbons: ~114-165 ppm. - Methylene carbon (-CH₂-): ~65-70 ppm. - Methoxy carbon (-OCH₃): ~55 ppm. - Acetate methyl carbon (-COCH₃): ~20 ppm. |

| FT-IR (cm⁻¹) | - Ester C=O stretch: ~1740-1760. - Ketone C=O stretch: ~1680-1700. - Aromatic C=C stretch: ~1600. - C-O stretches (ester & ether): ~1200-1250. |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 208. - Key Fragments: m/z = 135 (methoxyphenyl-carbonyl cation), m/z = 43 (acetyl cation). |

| HPLC | A single major peak with purity >95% using a C18 reverse-phase column with a water/acetonitrile mobile phase gradient. |

| Melting Point | 63-65 °C, with a narrow range (<2 °C) indicating high purity. [4][5][8] |

Applications and Future Research Directions

The primary utility of the phenacyl ester scaffold is as a photoremovable protecting group for carboxylic acids. This application is particularly valuable in the synthesis of sensitive biomolecules like peptides and oligonucleotides, where removal of protecting groups under harsh acidic or basic conditions is not feasible.

Mechanism of Photodeprotection: Upon irradiation with UV light (typically around 300-360 nm), the phenacyl ester undergoes a photo-rearrangement, often cited as a photo-Favorskii rearrangement or similar pathway, leading to the release of the free carboxylic acid and a byproduct derived from the ketone. The methoxy substituent on the phenyl ring can fine-tune the absorption wavelength and quantum yield of this process.

Caption: Concept of photoremovable protecting groups.

Future Directions:

-

Intermediate for Heterocyclic Synthesis: The α-acetoxy ketone moiety is a versatile precursor for the synthesis of various heterocycles, such as imidazoles or quinoxalines, which are common scaffolds in pharmaceuticals.

-

Polymer Chemistry: The precursor, 2-bromo-4'-methoxyacetophenone, has been used to create light-responsive polymers. The acetate derivative could be incorporated into polymer backbones or side chains to create materials that change their properties (e.g., solubility, conformation) upon UV exposure.

-

Pro-drug Design: The phenacyl ester linkage could be explored as a photocleavable linker in pro-drugs, allowing for targeted drug release at a specific site in the body through the application of light.

Safety and Handling

| Hazard Class | Pictogram | Statement |

| Skin/Eye Irritation | GHS07: Exclamation Mark | H315: Causes skin irritation. H319: Causes serious eye irritation. (Inferred from related compounds)[12] |

| Respiratory Irritation | GHS07: Exclamation Mark | H335: May cause respiratory irritation. (Inferred from related compounds)[12] |

| Acute Toxicity (Oral) | GHS07: Exclamation Mark | H302: Harmful if swallowed. (Inferred from related compounds)[12] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [13]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [13] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [13] * Respiratory Protection: If handling as a fine powder outside of a fume hood, a suitable respirator (e.g., N95 dust mask) should be used. [12]* First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [13] * Skin: Remove contaminated clothing and rinse skin thoroughly with soap and water. [12] * Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [12] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12]

-

Conclusion

This compound is a well-defined organic molecule whose value is derived from its membership in the photolabile phenacyl ester class. Its synthesis is straightforward, relying on robust and high-yield chemical transformations. With a clear analytical profile, it can be reliably prepared and characterized by researchers. While its direct applications are specialized, its structure presents numerous opportunities for further exploration in synthetic methodology, polymer science, and medicinal chemistry. Proper adherence to safety protocols, inferred from closely related structures, is essential for its handling and use in a laboratory setting.

References

-

Le, Z. G., et al. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Synthetic Communications, 39, 743–747. [Link]

- Lowrance, Jr., W. W. (1973). Process for the synthesis of phenyl esters. U.S. Patent No. 3,772,389. Washington, DC: U.S.

-

Mane, R. B., et al. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Organic Preparations and Procedures International, 18(3), 204-206. [Link]

-

ChemSynthesis. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%. [Link]

-

Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

- Leston, G. (1991). Method for producing 4-(2'-methoxyethyl) phenol.

-

Swadev Chemicals. (n.d.). 2-Bromo-4'-Methoxy Acetophenone. [Link]

-

Patil, L., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]

-

Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]

-

Sugi, Y., et al. (2013). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Procedia Engineering, 58, 292-299. [Link]

-

Ternes, T. A. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 18(2), 108-118. [Link]

-

AOBChem USA. (n.d.). ethyl 2-(4-methoxyphenyl)-2-oxoacetate. [Link]

- Wu, Y., et al. (2014). Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.

-

World Health Organization. (2024). Safety evaluation of certain food additives. WHO Food Additives Series, No. 87. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem Compound Database. [Link]

- Sumitomo Chemical Company. (1998). Production of 2-hydroxy-4-methoxyacetophenone.

-

Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4987. [Link]

Sources

- 1. 2 -Hydroxy-4 -methoxyacetophenone 99 552-41-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 58518-78-8 [amp.chemicalbook.com]

- 5. AB256872 | CAS 58518-78-8 – abcr Gute Chemie [abcr.com]

- 6. This compound | C11H12O4 | CID 249264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 58518-78-8 [amp.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of p-Methoxyphenacyl Acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of p-methoxyphenacyl acetate (2-(4-methoxyphenyl)-2-oxoethyl acetate), a key organic intermediate with significant potential in synthetic chemistry and drug development. The document details its chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, it presents a validated, step-by-step protocol for its synthesis and purification, grounded in fundamental chemical principles. The guide culminates with a discussion of its application as a potential photoremovable protecting group, offering insights for researchers in materials science and medicinal chemistry.

Introduction and Significance

p-Methoxyphenacyl acetate, systematically named [2-(4-methoxyphenyl)-2-oxoethyl] acetate, is a keto-ester functionalized aromatic compound. Its structure is built upon a 4-methoxyacetophenone core, featuring an acetate group at the α-carbon. This arrangement of functional groups—a ketone, an ester, and a methoxy-activated aromatic ring—makes it a versatile building block and a subject of interest for various chemical transformations.

The primary interest for drug development professionals and researchers lies in its structural similarity to the widely-used p-hydroxyphenacyl (pHP) photoremovable protecting group.[1] Photoremovable protecting groups (PPGs), or "caged compounds," are moieties that can be cleaved from a substrate molecule upon irradiation with light, offering precise spatiotemporal control over the release of active substances.[2] The p-methoxyphenacyl chromophore, like its hydroxylated counterpart, possesses the necessary electronic architecture for photochemical activation, making it a prime candidate for applications in controlled drug release, materials science, and synthetic methodology.[3] This guide serves to consolidate the essential technical data required to effectively synthesize, characterize, and utilize this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its successful application in a laboratory setting.

Structure and Identifiers

-

IUPAC Name: [2-(4-methoxyphenyl)-2-oxoethyl] acetate[4]

-

Common Name: p-Methoxyphenacyl acetate

-

Chemical Structure:

Physicochemical Data

The key physicochemical properties of p-methoxyphenacyl acetate are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and reaction conditions, as well as for designing appropriate purification and handling procedures.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar aromatic ketones |

| Melting Point | 63-65 °C | [5][6] |

| Boiling Point | Not available (likely to decompose at high temperatures) | [6] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane. Poorly soluble in water and nonpolar solvents like hexanes. | Inferred from synthesis protocols and chemical structure |

| Density | Not available | [6] |

Synthesis and Purification Protocol

The most direct and reliable synthesis of p-methoxyphenacyl acetate is achieved via a nucleophilic substitution (Sₙ2) reaction. This involves the displacement of a bromide from the α-carbon of 2-bromo-4'-methoxyacetophenone by an acetate nucleophile.

Rationale and Causality

The chosen synthetic pathway is a classic Williamson ether synthesis analogue, applied here for ester formation.

-

Starting Material: 2-Bromo-4'-methoxyacetophenone (p-methoxyphenacyl bromide) is an ideal precursor. The bromine atom is an excellent leaving group, and its position alpha to a carbonyl group activates the C-Br bond towards nucleophilic attack. This material is commercially available or can be synthesized by the bromination of 4-methoxyacetophenone.

-

Nucleophile: Sodium or potassium acetate is used as the acetate source. It is an inexpensive, stable, and effective nucleophile for this transformation.

-

Solvent: A polar protic solvent like methanol or ethanol is chosen.[5] It readily dissolves the acetate salt and the starting bromide, facilitating the reaction. The solvent can also participate in solvating the leaving group, stabilizing the transition state.

-

Purification: The product is a crystalline solid with significantly different polarity from the starting materials and inorganic byproducts. This allows for a straightforward purification process involving an aqueous workup to remove salts, followed by recrystallization to obtain the final product in high purity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of p-methoxyphenacyl acetate.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-4'-methoxyacetophenone (1.0 eq), sodium acetate (1.5 eq), and anhydrous methanol (approx. 0.2 M concentration).

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes:ethyl acetate. The product spot should appear at a higher Rf than the starting bromide. The reaction is typically complete within 48 hours.[5]

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

-

Washing & Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate. Filter off the drying agent.

-

Isolation of Crude Product: Concentrate the filtrate under reduced pressure to yield the crude p-methoxyphenacyl acetate as a solid.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Final Isolation: Collect the pure crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water.

-

Drying: Dry the purified product under high vacuum to remove residual solvent.

Spectroscopic and Analytical Characterization

Characterization via spectroscopic methods is essential to confirm the structure and assess the purity of the synthesized compound. The following data represent the expected spectral features of p-methoxyphenacyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Expected, CDCl₃, 400 MHz):

-

δ ~7.95 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~6.95 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

-

δ 5.30 ppm (s, 2H): Methylene protons (-CO-CH₂-O-).

-

δ 3.88 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ 2.20 ppm (s, 3H): Acetate methyl protons (-O-CO-CH₃).

-

-

¹³C NMR (Expected, CDCl₃, 100 MHz):

-

δ ~192 ppm: Ketone carbonyl carbon (C=O).

-

δ ~170 ppm: Ester carbonyl carbon (O-C=O).

-

δ ~164 ppm: Aromatic carbon bearing the methoxy group.

-

δ ~131 ppm: Aromatic carbons ortho to the carbonyl.

-

δ ~128 ppm: Aromatic ipso-carbon attached to the carbonyl.

-

δ ~114 ppm: Aromatic carbons meta to the carbonyl.

-

δ ~66 ppm: Methylene carbon (-CO-CH₂-O-).

-

δ 55.6 ppm: Methoxy carbon (-OCH₃).

-

δ ~21 ppm: Acetate methyl carbon (-O-CO-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

-

~1750 cm⁻¹ (strong, sharp): C=O stretch of the ester group.

-

~1685 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone, conjugated with the benzene ring.

-

~1600 cm⁻¹, ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1220 cm⁻¹ (strong): C-O stretch of the acetate ester.

-

~1260 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion (M⁺): Expected at m/z = 208, corresponding to the molecular formula C₁₁H₁₂O₄.

-

Key Fragmentation Peaks:

Application as a Photoremovable Protecting Group

The phenacyl scaffold is a well-established class of photoremovable protecting groups (PPGs).[9] Upon irradiation with UV light (typically >300 nm to avoid damage to biological substrates), the carbonyl group is excited to a triplet state.[2][9] In the presence of a hydrogen-atom donor solvent (like ethanol or isopropanol), this excited state can abstract a hydrogen atom, initiating a radical cleavage mechanism that ultimately releases the protected substrate.[5]

The p-methoxyphenacyl group is an attractive variant due to the electron-donating nature of the methoxy substituent, which can influence the absorption wavelength and photochemical efficiency. The cleavage mechanism liberates the protected molecule (e.g., a carboxylic acid) and produces 4'-methoxyacetophenone as the primary byproduct.

Sources

- 1. reddit.com [reddit.com]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Methoxyphenyl)-2-oxoethyl acetate

Introduction

2-(4-Methoxyphenyl)-2-oxoethyl acetate, also known as p-methoxyphenacyl acetate, is an α-acetoxy ketone derivative of acetophenone. This class of compounds serves as crucial intermediates in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as precursors in pharmaceutical drug development.[1] The introduction of the acetoxy group at the α-position to the carbonyl moiety significantly influences the molecule's reactivity and provides a key site for further functionalization.

A comprehensive understanding of the spectral characteristics of this compound is paramount for researchers and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from structurally related molecules.

Molecular Structure and Key Features

The structure of this compound comprises a p-methoxyphenyl group attached to a carbonyl carbon, which is, in turn, bonded to a methylene group bearing an acetate ester. This arrangement of functional groups gives rise to a unique spectral fingerprint.

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of several distinct carbon environments, the spectrum is expected to show 11 signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Ketone Carbonyl (C=O) |

| ~170.0 | Ester Carbonyl (C=O) |

| ~164.0 | Aromatic (C-OCH₃) |

| ~131.0 | Aromatic (CH) |

| ~128.0 | Aromatic (C-C=O) |

| ~114.0 | Aromatic (CH) |

| ~66.0 | Methylene (-CH₂-) |

| ~55.5 | Methoxy (-OCH₃) |

| ~20.5 | Acetyl (-CH₃) |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl carbon is typically more deshielded and appears at a higher chemical shift (~192.0 ppm) compared to the ester carbonyl carbon (~170.0 ppm).

-

Aromatic Carbons: The aromatic region will show four signals. The carbon attached to the methoxy group is the most shielded among the quaternary carbons (~164.0 ppm), while the carbon attached to the carbonyl group is more deshielded (~128.0 ppm). The two sets of aromatic CH carbons will appear at approximately 131.0 ppm and 114.0 ppm.

-

Aliphatic Carbons: The methylene carbon, being attached to two electronegative oxygen atoms, is significantly deshielded and appears around 66.0 ppm. The methoxy carbon signal is expected at ~55.5 ppm, and the acetyl methyl carbon at a more shielded position of ~20.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and the C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-O stretch (ether) |

Interpretation:

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1750 cm⁻¹) than the aryl ketone carbonyl (~1685 cm⁻¹). This difference is due to the electronic effects of the adjacent atoms.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene, methoxy, and acetyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring will produce characteristic absorptions around 1600 cm⁻¹ and 1510 cm⁻¹.

-

C-O Stretching: Strong C-O stretching bands from the ester and ether linkages are expected in the fingerprint region, typically around 1240 cm⁻¹ and 1170 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃CO]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 208, corresponding to the molecular weight of the compound. [2]The fragmentation pattern will be dictated by the cleavage of the weaker bonds in the molecule.

-

Loss of Acetyl Group: A common fragmentation pathway for esters is the loss of the acyl group. Cleavage of the C-O bond of the ester can lead to the formation of a fragment at m/z 165.

-

Formation of the p-Methoxybenzoyl Cation: The most stable fragment is often the p-methoxybenzoyl cation at m/z 135, formed by the cleavage of the bond between the carbonyl carbon and the methylene group. This is often the base peak in the spectrum.

-

Further Fragmentation: The p-methoxybenzoyl cation can further fragment by losing a carbonyl group to give the p-methoxyphenyl cation at m/z 107. Subsequent loss of the methoxy group can lead to the phenyl cation at m/z 77.

-

Acetyl Cation: The presence of a peak at m/z 43 is indicative of the acetyl cation ([CH₃CO]⁺).

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plate or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the structural characterization of this compound. The predicted NMR, IR, and MS data are consistent with the known principles of spectroscopy and the compound's molecular structure. Researchers, scientists, and drug development professionals can utilize this guide as a reference for confirming the identity and purity of this important synthetic intermediate. It is always recommended to compare experimentally obtained data with reference spectra or predicted data for unambiguous structural confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. This compound. [Link]

-

Williamson, K. L., & Johnson, W. S. (1961). The Proton Magnetic Resonance Spectra of Some α-Acetoxy Ketones. Journal of the American Chemical Society, 83(23), 4623–4629. [Link]

-

Quintana-Romero, O. J., Hernández-Tanguma, A., Camacho-Ruiz, J., & Ariza-Castolo, A. (2023). Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene. New Journal of Chemistry, 47(6), 2945-2953. [Link]

-

Al-Zaydi, K. M. (2005). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 10(5), 596-667. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility and Stability of α-Acetoxy-p-methoxyacetophenone

This guide provides a comprehensive technical overview of the solubility and stability of α-acetoxy-p-methoxyacetophenone, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document will establish a robust scientific framework based on the well-understood properties of its constituent functional groups and the parent compound, p-methoxyacetophenone. Herein, we will explore its predicted physicochemical properties and provide detailed, field-proven methodologies for its empirical characterization.

Introduction to α-Acetoxy-p-methoxyacetophenone

α-Acetoxy-p-methoxyacetophenone, systematically named 2-acetoxy-1-(4-methoxyphenyl)ethanone, is an organic molecule that integrates an aromatic ketone (p-methoxyacetophenone) with an α-acetoxy group. This structural combination suggests its potential as a versatile intermediate in organic synthesis, possibly serving as a precursor for more complex pharmaceutical agents or as a pro-drug. The presence of the ester and ketone functionalities dictates its chemical reactivity, solubility, and stability, which are critical parameters for its handling, formulation, and biological application.

The parent compound, p-methoxyacetophenone (also known as 4'-methoxyacetophenone or acetanisole), is a well-characterized solid with a pleasant odor, and it is known to be soluble in organic solvents like ethanol, ether, and chloroform, with limited solubility in water.[1] The introduction of the α-acetoxy group is anticipated to modulate these properties significantly.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its polarity and its ability to form favorable interactions with the solvent. The structure of α-acetoxy-p-methoxyacetophenone, featuring a moderately polar ketone, an ester group, and a methoxy-substituted benzene ring, suggests a nuanced solubility profile.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can predict the solubility of α-acetoxy-p-methoxyacetophenone in a range of common laboratory solvents. The ester and ketone groups introduce polar character, while the aromatic ring and the methyl groups contribute to its nonpolar nature.

Table 1: Predicted Qualitative Solubility of α-Acetoxy-p-methoxyacetophenone

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the ketone and ester carbonyls, making them excellent solvents for this compound. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The hydroxyl groups in these solvents can act as hydrogen bond donors to the carbonyl oxygens of the ketone and ester, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the aromatic ring offers some affinity for nonpolar solvents like toluene, the overall polarity of the molecule due to the ketone and ester groups will likely limit its solubility in highly nonpolar solvents like hexane. Diethyl ether, being slightly polar, may show moderate solubility. |

| Aqueous | Water, Buffered Solutions | Low | The presence of the polar functional groups may impart slight water solubility, but the dominant hydrophobic character of the aromatic ring and the overall molecular size will likely result in low aqueous solubility. The water solubility of the parent compound, p-methoxyacetophenone, is reported to be 2.474 g/L at 20°C. The addition of the larger, non-ionizable acetoxy group is not expected to significantly increase this. |

Experimental Determination of Solubility

To empirically determine the solubility of α-acetoxy-p-methoxyacetophenone, the isothermal shake-flask method is a reliable and widely accepted technique.

Protocol 1: Isothermal Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid α-acetoxy-p-methoxyacetophenone to a known volume of the selected solvent in a sealed, thermostated vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the suspension to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the measured concentration in the saturated solution.

Stability Profile and Degradation Pathways

The stability of α-acetoxy-p-methoxyacetophenone is intrinsically linked to the chemical reactivity of its ester and ketone functional groups. Understanding its degradation profile under various stress conditions is crucial for defining its shelf-life and appropriate storage conditions.

Predicted Degradation Pathways

The primary anticipated degradation pathway for α-acetoxy-p-methoxyacetophenone is the hydrolysis of the ester linkage. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will yield p-methoxy-α-hydroxyacetophenone and acetic acid.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo saponification, a typically faster and irreversible process, to yield the carboxylate salt (acetate) and p-methoxy-α-hydroxyacetophenone.

The aromatic ketone moiety is generally stable but can be susceptible to photodegradation upon exposure to UV light, potentially leading to the formation of radical species and subsequent complex degradation products.

Figure 1: Predicted primary degradation pathways for α-acetoxy-p-methoxyacetophenone.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of α-acetoxy-p-methoxyacetophenone in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

-

Stress Conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60 °C).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C).

-

Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all its degradation products. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, which aids in their structural elucidation.

Analytical Methodologies

A robust and validated analytical method is paramount for the accurate quantification of α-acetoxy-p-methoxyacetophenone in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

HPLC Method Development

A typical starting point for developing an HPLC method for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with or without a pH modifier like formic acid or acetic acid to ensure good peak shape. The UV detection wavelength can be selected based on the UV spectrum of the compound, which is expected to have a maximum absorbance around 270-280 nm due to the p-methoxyacetophenone chromophore.

Table 2: Example HPLC Method Parameters

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher percentage of A and gradually increase the percentage of B over a set time to elute the compound and its potential degradation products. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

This method would need to be optimized and validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Sources

p-Methoxyphenacyl Acetate: A Technical Guide to Its History, Synthesis, and Photochemical Applications

Introduction

In the landscape of modern synthetic chemistry and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photoremovable protecting groups (PPGs), or "caged" compounds, represent a sophisticated class of chemical moieties that offer spatial and temporal control over the release of active molecules. This is achieved by using light as a traceless reagent to trigger the deprotection event. Among the various classes of PPGs, those based on the phenacyl chromophore have garnered significant attention due to their synthetic accessibility and versatile photochemical properties.

This technical guide provides an in-depth exploration of a specific member of this family: p-Methoxyphenacyl Acetate. We will delve into its historical discovery, provide detailed, field-proven protocols for its synthesis, analyze its physicochemical and spectroscopic properties, and elucidate the mechanisms governing its photochemical behavior. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this valuable synthetic tool.

Discovery and Historical Context

The intellectual origins of p-methoxyphenacyl esters as photolabile protecting groups can be traced to the pioneering work of John C. Sheehan and his collaborators in the 1970s. Their research laid the groundwork for the use of phenacyl derivatives in photochemistry.

In a landmark 1973 paper published in the Journal of Organic Chemistry, Sheehan and Umezawa introduced the p-methoxyphenacyl group as a photosensitive protecting group for carboxylic acids. Their work demonstrated that these esters could be cleaved upon irradiation in organic solvents such as dioxane or ethanol. This discovery was a significant advancement, offering an alternative to the existing protecting group strategies of the time.

Later investigations by Givens and co-workers expanded on this foundation, revealing the nuanced photochemical behavior of p-methoxyphenacyl esters. They demonstrated that in hydroxylic solvents like methanol, the cleavage could proceed via a Favorskii-type rearrangement, a key mechanistic pathway for this class of compounds. These foundational studies established the p-methoxyphenacyl moiety as a versatile tool in the growing field of photochemistry.

Synthesis of p-Methoxyphenacyl Acetate

The synthesis of p-methoxyphenacyl acetate is a multi-step process that begins with commercially available starting materials. The overall strategy involves the preparation of a key intermediate, p-methoxyphenacyl bromide, which is then esterified to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic pathway for p-methoxyphenacyl acetate begins with the disconnection of the ester bond, leading back to p-methoxyphenacyl bromide and an acetate source. The p-methoxyphenacyl bromide can be traced back to p-methoxyacetophenone through an α-bromination reaction. Finally, p-methoxyacetophenone is accessible via a Friedel-Crafts acylation of anisole.

Caption: Retrosynthetic analysis of p-Methoxyphenacyl Acetate.

Part 1: Synthesis of p-Methoxyacetophenone (Precursor 1)

The synthesis commences with the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, primarily at the para position due to the ortho,para-directing effect of the methoxy group.

Mechanism: Friedel-Crafts Acylation

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), which activates the acylating agent (acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich anisole ring, leading to the formation of p-methoxyacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of Anisole [1][2]

-

To a stirred solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0-5 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude p-methoxyacetophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Characterization Data for p-Methoxyacetophenone

| Property | Value | Reference |

| Appearance | White crystalline solid | [3] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 258 °C | [4] |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H), 6.94 (d, 2H), 3.87 (s, 3H), 2.55 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 | [5] |

Part 2: Synthesis of p-Methoxyphenacyl Bromide (Intermediate)

The next step is the selective bromination at the α-carbon of the ketone. This is a crucial step to introduce the leaving group necessary for the subsequent esterification.

Mechanism: α-Bromination of a Ketone

Under acidic conditions, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks molecular bromine, leading to the formation of the α-brominated ketone and hydrogen bromide.

Experimental Protocol: α-Bromination of p-Methoxyacetophenone [6]

-

Dissolve p-methoxyacetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the ketone solution, maintaining the temperature below 20 °C with an ice bath.

-

Stir the reaction mixture at room temperature for 1-2 hours. The product may begin to precipitate during this time.

-

Pour the reaction mixture into ice-water to precipitate the product fully.

-

Collect the solid by vacuum filtration and wash with cold water and then with a cold ethanol/water mixture until the filtrate is colorless.

-

Recrystallize the crude p-methoxyphenacyl bromide from ethanol to obtain a purified product.

Characterization Data for p-Methoxyphenacyl Bromide

| Property | Value | Reference |

| Appearance | Off-white to pale yellow crystalline powder | [7] |

| Melting Point | 69-72 °C | [7][8] |

| Molecular Formula | C₉H₉BrO₂ | [9] |

| Molecular Weight | 229.07 g/mol | [9] |

Part 3: Synthesis of p-Methoxyphenacyl Acetate (Final Product)

The final step is the esterification of p-methoxyphenacyl bromide with an acetate source. This is a nucleophilic substitution reaction where the acetate anion displaces the bromide.

Mechanism: Nucleophilic Substitution (Esterification)

The reaction typically proceeds via an Sₙ2 mechanism, where the carboxylate (acetate) acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion.

Experimental Protocol: Esterification of p-Methoxyphenacyl Bromide

-

In a round-bottom flask, dissolve p-methoxyphenacyl bromide (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.

-

Add a source of acetate, such as sodium acetate or potassium acetate (1.2 eq), to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude p-methoxyphenacyl acetate by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated in the range of 60-80 °C |

Predicted Spectroscopic Analysis

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methylene protons adjacent to the carbonyl and ester groups (around δ 5.2-5.4 ppm), a singlet for the methoxy protons (around δ 3.9 ppm), and a singlet for the acetate methyl protons (around δ 2.2 ppm).

-

¹³C NMR: The spectrum would display signals for the two carbonyl carbons (ester and ketone), the aromatic carbons (with the carbon attached to the methoxy group being the most shielded), the methylene carbon, and the methyl carbons of the methoxy and acetate groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the two carbonyl groups (ketone and ester) in the region of 1680-1750 cm⁻¹. Other characteristic peaks would include C-O stretching for the ether and ester functionalities.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 208, with characteristic fragmentation patterns corresponding to the loss of the acetate group and other fragments of the molecule.

The Photochemistry of p-Methoxyphenacyl Esters

The utility of p-methoxyphenacyl acetate as a photoremovable protecting group stems from its ability to undergo cleavage upon irradiation with UV light. The photochemical pathway is highly dependent on the solvent environment.

Mechanistic Pathways

-

Photo-Favorskii Rearrangement: In the presence of hydroxylic solvents such as water or methanol, the primary photochemical pathway is believed to be a photo-Favorskii rearrangement.[2][10] This reaction is thought to proceed through a triplet excited state, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the solvent to yield p-methoxyphenylacetic acid (or its corresponding ester) and release the protected carboxylic acid.

Caption: Simplified mechanism of the Photo-Favorskii rearrangement.

-

Photoreduction: In non-hydroxylic, hydrogen-donating solvents like dioxane or ethanol, a competing photoreduction pathway can become significant. In this process, the excited ketone abstracts a hydrogen atom from the solvent, leading to the formation of p-methoxyacetophenone and the release of the protected acid.

The choice of irradiation wavelength is also crucial for efficient cleavage, typically in the UVA range where the phenacyl chromophore absorbs strongly.

Applications in Research and Development

The p-methoxyphenacyl group, including in the form of its acetate, serves as a valuable tool for chemists and biologists.

-

Protecting Group for Carboxylic Acids: Its primary application is the protection of carboxylic acids. The mild, light-induced deprotection conditions make it suitable for use with sensitive substrates that may not be stable to acidic, basic, or hydrogenolytic deprotection methods.

-

"Caged" Compounds: The ability to release a carboxylic acid upon photoirradiation allows for the creation of "caged" compounds. This is particularly useful in biological systems where the controlled release of a bioactive molecule (e.g., a neurotransmitter or a drug) at a specific time and location is desired to study its effects.

-

Comparison with other Phenacyl PPGs: The p-methoxyphenacyl group offers a different photochemical profile compared to the widely studied p-hydroxyphenacyl (pHP) group. While the pHP group often exhibits cleaner and more efficient photo-Favorskii rearrangement, the p-methoxyphenacyl group's dual reactivity (rearrangement and reduction) can be exploited in different solvent systems.

Conclusion

p-Methoxyphenacyl acetate, born from the seminal work on phenacyl photochemistry, stands as a versatile and valuable photoremovable protecting group. Its synthesis is achievable through well-established organic transformations, and its photochemical behavior, while solvent-dependent, provides a reliable method for the light-induced release of carboxylic acids. For researchers in organic synthesis, medicinal chemistry, and chemical biology, a thorough understanding of the history, synthesis, and reactivity of p-methoxyphenacyl acetate provides a powerful tool for controlling molecular function with the precision of light.

References

-

Sheehan, J. C.; Umezawa, K. Phenacyl Photosensitive Blocking Groups. J. Org. Chem.1973 , 38 (21), 3771–3774. [Link]

-

Givens, R. S.; Matuszewski, B. Photochemistry of Phosphate Esters: An Efficient Method for the Generation of Electrophiles. J. Am. Chem. Soc.1984 , 106 (22), 6860–6861. [Link]

-

The Royal Society of Chemistry. Supporting information for a relevant publication. [Link]

-

PubChem. 4'-Methoxyacetophenone. [Link]

-

Stenutz, R. p-methoxyacetophenone. [Link]

-

NOP - Sustainability in the organic chemistry lab course. 13C-NMR: p-Methoxyacetophenone. [Link]

-

PubChem. Bromomethyl 4-methoxyphenyl ketone. [Link]

-

Chemdad. 2-Bromo-4'-methoxyacetophenone. [Link]

-

S D Fine-Chem Limited. 4-methoxyphenacyl bromide. [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

Wirz, J.; Pelliccioli, A. P. Photoremovable Protecting Groups: Reaction Mechanisms and Applications. Photochem. Photobiol. Sci.2002 , 1, 933-957. [Link]

-

KU ScholarWorks. INVESTIGATIVE PHOTOCHEMISTRY: ELUCIDATING THE MECHANISM OF THE PHOTO-FAVORSKII REARRANGEMENT. [Link]

-

Corrie, J. E. T.; et al. The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical. J. Am. Chem. Soc.2008 , 130 (11), 3331–3342. [Link]

- Google Patents. Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

- Google Patents. Method for synthesizing metoxyl acetophenone.

-

ResearchGate. Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ACETYL-2-METHOXYPHENYL ACETATE(54771-60-7) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Bromo-4'-methoxyacetophenone Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 4'-Methoxyphenacyl Bromide | 2632-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

A Guide to 2-(4-Methoxyphenyl)-2-oxoethyl Acetate: A Versatile Building Block in Synthetic and Medicinal Chemistry

This technical guide provides an in-depth exploration of 2-(4-methoxyphenyl)-2-oxoethyl acetate, a valuable and versatile molecular building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's synthesis, core reactivity, and strategic applications, particularly in the construction of complex heterocyclic scaffolds. The insights herein are grounded in established chemical principles and supported by field-proven methodologies to ensure both scientific integrity and practical utility.

Introduction and Strategic Importance

This compound, also known as p-methoxyphenacyl acetate, is a bifunctional organic compound belonging to the class of α-acetoxy ketones. Its structure is characterized by three key features: a para-methoxyphenyl (anisole) ring, a central ketone carbonyl group, and an α-acetate ester. This unique arrangement of functional groups imparts a distinct reactivity profile, making it an exceptionally useful precursor for a wide array of chemical transformations.

The strategic importance of this building block lies in its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern organic synthesis. The electron-donating nature of the methoxy group activates the aromatic ring for electrophilic substitution and influences the reactivity of the adjacent carbonyl system. The α-acetoxy group serves as a masked hydroxyl group or as a competent leaving group, facilitating cyclization and condensation reactions. Consequently, this molecule is a powerful tool for accessing diverse molecular architectures, including substituted imidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmacologically active agents.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are critical for its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58518-78-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |

| Molecular Weight | 208.21 g/mol | [1][3] |

| IUPAC Name | [2-(4-methoxyphenyl)-2-oxoethyl] acetate | [3] |

| Common Synonyms | p-Methoxyphenacyl acetate, α-Acetoxy-p-methoxyacetophenone | [3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 63-65 °C | [1][2] |

| SMILES | CC(=O)OCC(=O)C1=CC=C(C=C1)OC | [1][3] |

| InChIKey | CZNYQWIMWIBATO-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The most common and reliable synthesis of this compound proceeds via the nucleophilic substitution of its corresponding α-haloketone precursor, 2-bromo-4'-methoxyacetophenone. This precursor is readily synthesized by the bromination of 4'-methoxyacetophenone.[4][5]

Diagram of Synthetic Pathway

Caption: Two-step synthesis of the target molecule from 4'-methoxyacetophenone.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the commercially available 2-bromo-4'-methoxyacetophenone.

Materials:

-

2-bromo-4'-methoxyacetophenone (1.0 eq)

-

Anhydrous sodium acetate (1.5 eq)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4'-methoxyacetophenone and anhydrous sodium acetate.

-

Solvent Addition: Add anhydrous methanol to the flask to create a suspension (approx. 0.2 M concentration of the starting bromide).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The causality here is that the elevated temperature is required to overcome the activation energy for the Sₙ2 reaction, while methanol serves as a polar protic solvent that can solubilize the reagents. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.[2][6]

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine. The bicarbonate wash is crucial to neutralize any acidic byproducts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Trustworthiness: This protocol is self-validating as the purity of the final product can be readily assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR), which should match the data reported in the literature.

Core Reactivity and Mechanistic Insights

The utility of this compound as a building block stems from the predictable reactivity of its functional groups.

-

The Carbonyl Group: The ketone is susceptible to nucleophilic attack, forming alcohols or participating in condensation reactions.

-

The α-Carbon: The protons on the methylene carbon (adjacent to the carbonyl) are not acidic due to the presence of the adjacent ester. However, the acetate can act as a leaving group, making this carbon an electrophilic center.

-

The Ester Group: The acetate ester can be hydrolyzed under acidic or basic conditions to reveal an α-hydroxy ketone. This "masked alcohol" functionality is a key strategic element in multi-step synthesis.[7]

Diagram of Core Reactivity

Caption: Key reactive pathways of this compound.

Applications in Heterocyclic Synthesis

A primary application of this building block is in the synthesis of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Application 1: Synthesis of Substituted Imidazoles

The molecule serves as a dielectrophilic 1,2-dicarbonyl equivalent for the synthesis of 2,4(5)-disubstituted imidazoles. It reacts with an aldehyde and ammonia (or an ammonium salt) in a variation of the Radziszewski imidazole synthesis.

Reaction Scheme: this compound reacts with an aldehyde (R-CHO) and ammonium acetate. The in-situ hydrolysis of the acetate reveals the α-hydroxy ketone, which then oxidizes the aldehyde-ammonia adduct to form the imidazole ring.

Application 2: Synthesis of Quinoxalines

Quinoxalines are readily formed by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Here, the α-acetoxy ketone reacts with an ortho-phenylenediamine. The reaction proceeds via initial nucleophilic attack of one amine onto the ketone, followed by intramolecular cyclization and elimination of water and acetic acid.

Detailed Experimental Protocol: Quinoxaline Synthesis

This protocol provides a workflow for the synthesis of 2-(4-methoxyphenyl)quinoxaline.

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Ethanol or Acetic Acid (as solvent)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

-

Reagent Addition: Add o-phenylenediamine to the solution. The use of a slight excess of the diamine is sometimes beneficial. Acetic acid can be used as a catalyst or as the solvent to promote the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Workup: Cool the reaction mixture. The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Workflow Diagram: Quinoxaline Synthesis

Caption: Step-by-step workflow for the synthesis of a quinoxaline derivative.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

The precursor, 2-bromo-4'-methoxyacetophenone, is a lachrymator and corrosive; it must be handled with extreme caution in a fume hood.[4][8]

Conclusion and Future Outlook

This compound is a robust and highly effective molecular building block. Its predictable reactivity and straightforward synthesis make it an accessible tool for both academic and industrial chemists. The ability to readily generate α-dicarbonyl functionality underpins its utility in constructing complex heterocyclic systems, which remain a cornerstone of modern drug discovery.

Future applications may explore its use in asymmetric synthesis, leveraging the ketone for stereoselective reductions or additions. Furthermore, its incorporation into solid-phase synthesis workflows could accelerate the generation of compound libraries for high-throughput screening. As the demand for novel molecular scaffolds with tailored physicochemical properties continues to grow, the strategic application of well-defined building blocks like this compound will remain indispensable.

References

-

ChemSynthesis. (2024). This compound. Retrieved from [Link]

-

AOBChem USA. (n.d.). ethyl 2-(4-methoxyphenyl)-2-oxoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Probable mechanism for α‐acetoxylation of ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient Method for the α-Acetoxylation of Ketones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (C11H12O4). Retrieved from [Link]

-

Kuehne, M. E., & Giacobbe, T. J. (1968). Formation of .alpha.-acetoxy ketones by oxidation of enamines with thallium triacetates. The Journal of Organic Chemistry, 33(9), 3359–3365. [Link]

-

Pauly, L., & Swenberg, J. A. (1995). Reactions of alpha-acetoxy-N-nitrosopyrrolidine and crotonaldehyde with DNA. Carcinogenesis, 16(5), 1071–1077. [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%. Retrieved from [Link]

-

Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions, 1–73. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound | C11H12O4 | CID 249264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- 6. This compound CAS#: 58518-78-8 [amp.chemicalbook.com]

- 7. organicreactions.org [organicreactions.org]

- 8. 2-Bromo-4 -methoxyacetophenone 97 2632-13-5 [sigmaaldrich.com]

A Theoretical and Experimental Guide to the Conformational Landscape of α-Acetoxy-p-methoxyacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The conformational flexibility of small molecules is a critical determinant of their physicochemical properties and biological activity. Understanding the three-dimensional architecture of pharmacologically relevant scaffolds is paramount in modern drug discovery and development. This guide provides a comprehensive framework for the theoretical and experimental elucidation of the conformational preferences of α-acetoxy-p-methoxyacetophenone, a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry. While direct comprehensive studies on this specific molecule are not extensively documented, this paper synthesizes established methodologies from research on analogous acetophenone derivatives to propose a robust, self-validating protocol. We will delve into the causality behind the selection of computational and experimental techniques, ensuring a narrative grounded in scientific integrity and practical application. This document will serve as an in-depth technical guide, empowering researchers to meticulously characterize the conformational landscape of this and similar molecules.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, dictates its interactions with its environment. For a molecule like α-acetoxy-p-methoxyacetophenone, which possesses several rotatable bonds, a multitude of conformations are possible. These range in energy, and the molecule will predominantly exist in a collection of low-energy states. The specific arrangement of the p-methoxyphenyl ring, the carbonyl group, and the α-acetoxy substituent influences properties such as crystal packing, solubility, and, most importantly, binding affinity to biological targets. Therefore, a thorough understanding of its conformational preferences is not merely an academic exercise but a crucial step in rational drug design and materials science.